Isobutyryl Alkannin

Vue d'ensemble

Description

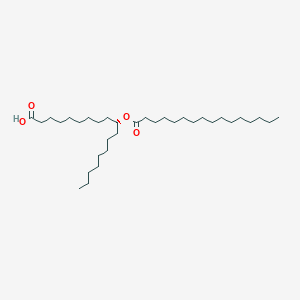

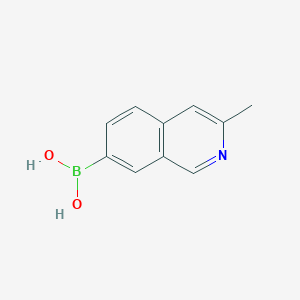

Isobutyryl Alkannin is a bioactive naphthoquinone produced in several plants of the family Boraginaceae . It is one of the acylated derivatives of Alkannin, which have various short-chain acyl moieties . The structures of these acylated derivatives differ among plant species .

Synthesis Analysis

The acylation of Alkannin in Lithospermum erythrorhizon is reported to be catalyzed by two enantioselective BAHD acyltransferases . These enzymes utilize acetyl-CoA, isobutyryl-CoA, or isovaleryl-CoA as an acyl donor . The substrate specificities of these enzymes for both acyl donors and acyl acceptors have been analyzed .Molecular Structure Analysis

The molecular formula of Isobutyryl Alkannin is C20H22O6 . Its average mass is 358.385 Da and its monoisotopic mass is 358.141632 Da .Chemical Reactions Analysis

The acylation of Alkannin is catalyzed by alkannin O-acyltransferase (LeAAT1), which utilizes acetyl-CoA, isobutyryl-CoA, or isovaleryl-CoA as an acyl donor . The substrate specificities of these enzymes for both acyl donors and acyl acceptors have been analyzed .Physical And Chemical Properties Analysis

Alkannin and its derivatives are naturally occurring hydroxynaphthoquinones . They have been extensively investigated for their biological properties . The majority of Alkannin compounds induce cell proliferation at sub-micromolar concentrations .Applications De Recherche Scientifique

Antioxidant Properties : Alkannins, including Isobutyryl Alkannin, exhibit radical scavenging properties, contributing to their antioxidant activity. The presence of a hydroxyl group in their structure enhances these properties, as studied in alkannin derivatives (Ordoudi et al., 2011).

Chemical Analysis in Plant Species : Isobutyryl Alkannin has been identified in the n-hexane extract of Lithospermum canescens transgenic roots, demonstrating its presence as a novel metabolite in this plant species. This discovery is part of a detailed chemical analysis of transgenic roots (Graikou et al., 2011).

Medical Applications : Isobutyryl Alkannin has been used in experimental and clinical settings for embolization of renal cell carcinomas (Giuliani et al., 1977), as well as in cutaneous surgery for wound closure and hemostasis (Wilkinson, 1972).

Epigenetic Modification : Isobutyryl Alkannin is associated with lysine isobutyrylation, a posttranslational modification in nuclear histones. This discovery expands our understanding of epigenetic regulation and cellular physiology (Zhu et al., 2020).

Biosynthetic Pathways : In the biosynthesis of shikonin/alkannin, enzymes like shikonin O-acyltransferase and alkannin O-acyltransferase play a crucial role. These enzymes are responsible for the acylation of alkannin, including the isobutyryl derivative, contributing to the diversity of these compounds in Boraginaceae plants (Oshikiri et al., 2020).

Ophthalmic Applications : Isobutyryl Alkannin has been evaluated as a potential prodrug for ocular administration, specifically in the treatment of intraocular pressure (IOP) in a rabbit model (Chetoni et al., 1994).

Veterinary Medicine : Its use as a tissue adhesive has been explored in veterinary medicine, particularly in treating refractory corneal ulcers in animals (Bromberg, 2002).

Diagnostic Application : Isobutyryl Alkannin's role in newborn screening and diagnosis of isobutyryl-CoA dehydrogenase deficiency demonstrates its relevance in medical diagnostics (Oglesbee et al., 2007).

Wound Healing Properties : Alkannins, including Isobutyryl Alkannin, are recognized for their wound healing properties. Their effects on molecular-cell biology of human tissues in health and disease have been extensively documented (Papageorgiou et al., 2008).

Reactivity and Kinetics in Chemical Processes : Studies on the kinetics of decomposition of Isobutyryl Peroxide and reactions of its derivatives provide insight into its chemical reactivity and potential applications in synthetic chemistry (Smid & Szwarc, 1958).

Mécanisme D'action

Alkannin and its derivatives, including Isobutyryl Alkannin, have been shown to have various biological activities, such as wound healing, regenerative, anti-inflammatory, antitumor, antimicrobial, and antioxidant . Different molecular mechanisms seem to be involved in the anti-adipogenic activity of Alkannin .

Propriétés

IUPAC Name |

[(1S)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c1-10(2)5-8-16(26-20(25)11(3)4)12-9-15(23)17-13(21)6-7-14(22)18(17)19(12)24/h5-7,9,11,16,21-22H,8H2,1-4H3/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVRYLTBIGIAADD-INIZCTEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC(CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)O[C@@H](CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201315563 | |

| Record name | Isobutyryl alkannin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isobutyryl Alkannin | |

CAS RN |

87562-78-5 | |

| Record name | Isobutyryl alkannin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87562-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyryl alkannin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-[(4-fluorophenyl)methyl]-3-iodobut-2-ene-1,4-diol](/img/structure/B8059091.png)

![(2Z)-2-iodo-3-[(4-methoxyphenyl)methyl]but-2-ene-1,4-diol](/img/structure/B8059093.png)

![8-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]quinoline](/img/structure/B8059094.png)

![2-[Bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]ethylazanium;4-methylbenzenesulfonate](/img/structure/B8059100.png)

![2-[Bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]ethylazanium;methanesulfonate](/img/structure/B8059102.png)

![2-hydroxypropane-1,2,3-tricarboxylicacid;3-[(3S,4S)-4-methyl-3-[methyl({7H-pyrrolo[2,3-d]pyrimidin-4-yl})amino]piperidin-1-yl]-3-oxopropanenitrile](/img/structure/B8059118.png)

![N-[(9Z)-1-oxo-9-octadecen-1-yl]-L-valine](/img/structure/B8059148.png)